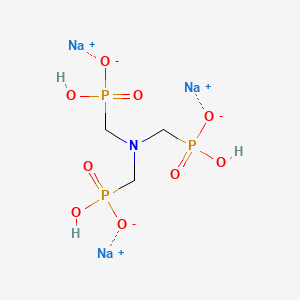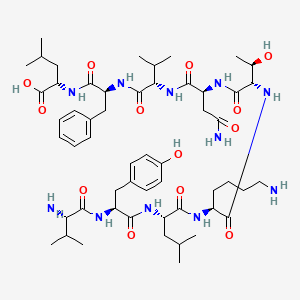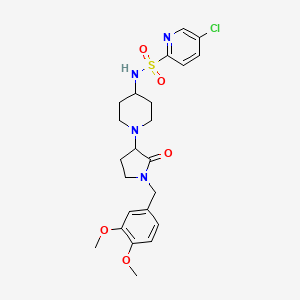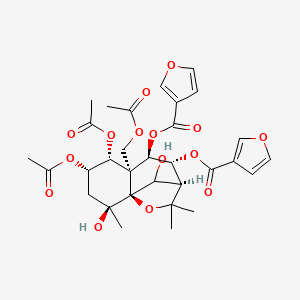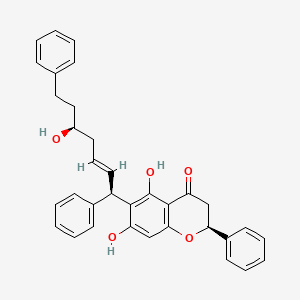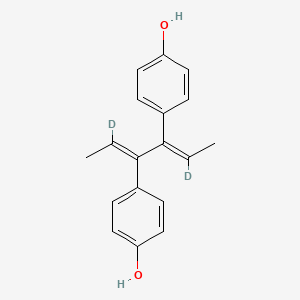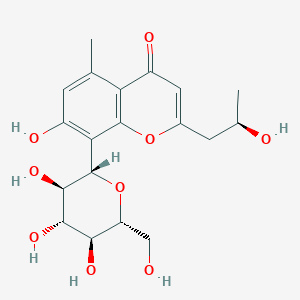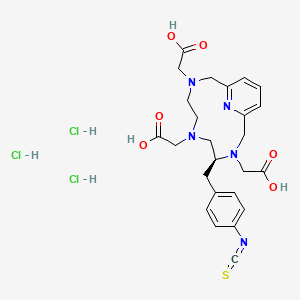
p-SCN-Bn-PCTA (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-SCN-Bn-PCTA (hydrochloride) is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DPTA). It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of radiopharmaceuticals due to its ability to form stable complexes with various metal ions, making it useful for diagnostic and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-SCN-Bn-PCTA (hydrochloride) involves multiple steps, starting with the preparation of the macrocyclic core followed by functionalization with an isothiocyanate group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of p-SCN-Bn-PCTA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .
化学反应分析
Types of Reactions
p-SCN-Bn-PCTA (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with amines to form thiourea linkages.
Complexation Reactions: It forms stable complexes with metal ions such as copper, gallium, and yttrium.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions are metal-chelate complexes, which are used in various diagnostic and therapeutic applications .
科学研究应用
p-SCN-Bn-PCTA (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in the labeling of biomolecules for imaging studies.
Medicine: Utilized in radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the development of diagnostic agents and therapeutic radiopharmaceuticals
作用机制
The mechanism of action of p-SCN-Bn-PCTA (hydrochloride) involves its ability to form stable complexes with metal ions. These complexes can then be conjugated with biomolecules, allowing for targeted delivery to specific tissues or cells. The isothiocyanate group facilitates the conjugation with amines on peptides or proteins, forming stable thiourea linkages .
相似化合物的比较
Similar Compounds
- 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- N,N′,N″-(1,4,7-triazacyclononane-1,4,7-triyl)triacetic acid (NOTA)
- 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
p-SCN-Bn-PCTA (hydrochloride) is unique due to its high stability and efficiency in forming metal complexes under mild conditions. This makes it particularly suitable for applications in radiopharmaceuticals where stability and specificity are crucial .
属性
分子式 |
C25H32Cl3N5O6S |
|---|---|
分子量 |
637.0 g/mol |
IUPAC 名称 |
2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C25H29N5O6S.3ClH/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21;;;/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36);3*1H/t22-;;;/m0.../s1 |
InChI 键 |
OKAAFRRYKFQFDW-NNUMAELLSA-N |
手性 SMILES |
C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
规范 SMILES |
C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



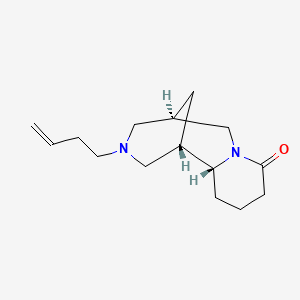
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
